molecular formula C11H8BrClN2O2 B2450204 Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate CAS No. 127448-21-9

Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate

Cat. No.: B2450204
CAS No.: 127448-21-9
M. Wt: 315.55
InChI Key: YQUQBOGNQIZCLY-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate is a chemical compound belonging to the class of naphthyridines. This compound is characterized by the presence of bromine and chlorine atoms attached to the naphthyridine ring, along with an ethyl ester group at the 3-carboxylate position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of primary aromatic amines with β-ketoesters, followed by cyclization of the resulting Schiff base intermediates . The reaction conditions often include the use of phosphine reagents like triphenylphosphine in acetic acid to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridine derivatives, while cyclization reactions can produce fused ring systems .

Scientific Research Applications

Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClN2O2/c1-2-17-11(16)7-5-14-8-3-6(12)4-15-10(8)9(7)13/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUQBOGNQIZCLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=NC2=C1Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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